molecular formula C8H5ClINO B3009921 6-Chloro-5-iodoindolin-2-one CAS No. 1507976-00-2

6-Chloro-5-iodoindolin-2-one

Cat. No. B3009921
CAS RN: 1507976-00-2
M. Wt: 293.49
InChI Key: NAYBYDBCXXCNQM-UHFFFAOYSA-N
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Description

6-Chloro-5-iodoindolin-2-one is a chemical compound with the CAS Number: 1507976-00-2 . It has a molecular weight of 293.49 and its IUPAC name is 6-chloro-5-iodo-1H-indol-2-ol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for 6-Chloro-5-iodoindolin-2-one is 1S/C8H5ClINO/c9-5-3-7-4 (1-6 (5)10)2-8 (12)11-7/h1-3,11-12H . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Medicinal Chemistry: Drug Synthesis

6-Chloro-5-iodoindolin-2-one serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its indole core is a common motif in many therapeutic agents due to its ability to interact with biological targets. The compound’s halogen substituents, chlorine and iodine, can undergo further chemical transformations, making it a versatile building block for creating new drugs with potential antiviral, anti-inflammatory, and anticancer properties .

Material Science: Organic Semiconductors

The indole derivative’s molecular structure allows it to participate in π-π stacking interactions, which are crucial for the development of organic semiconductor materials. These materials are used in the production of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in flexible electronics and solar energy harvesting .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, 6-Chloro-5-iodoindolin-2-one can be used as a reference standard in chromatographic methods. Its well-defined structure and properties, such as boiling point and purity, make it suitable for calibrating instruments and validating analytical methods, ensuring accurate measurement of chemical substances .

Biochemistry: Enzyme Inhibition Studies

The compound’s ability to bind to enzymes and potentially inhibit their activity makes it valuable for biochemical research. It can be used to study the mechanism of action of enzymes and to screen for inhibitors that could lead to the development of new treatments for diseases where enzyme regulation is a therapeutic target .

Pharmacokinetics: Absorption and Distribution Modeling

6-Chloro-5-iodoindolin-2-one’s physicochemical properties, such as solubility and lipophilicity, are important for understanding its behavior in biological systems. Researchers can use this compound to model the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug candidates .

Environmental Science: Photodegradation Studies

The environmental fate of halogenated compounds is of great interest due to their potential impact on ecosystems. 6-Chloro-5-iodoindolin-2-one can be studied for its photodegradation behavior under various environmental conditions, providing insights into the persistence and breakdown of similar organic pollutants .

Safety and Hazards

The compound is considered an irritant and should be handled with caution . Prolonged exposure should be avoided and it is recommended not to breathe in the vapor .

properties

IUPAC Name

6-chloro-5-iodo-1,3-dihydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClINO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYBYDBCXXCNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-5-iodoindolin-2-one

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